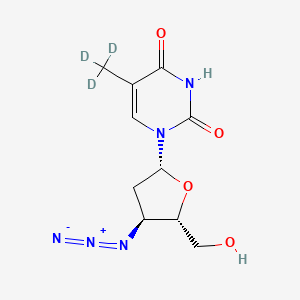
3'-Azido-3'-deoxythymidine, Methyl-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-3’-deoxythymidine, Methyl-d3 is a deuterated analogue of azidothymidine, a potent and selective inhibitor of HIV-1 replication. This compound is used extensively in biochemical and pharmacological research due to its unique properties and effectiveness in inhibiting viral replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine, Methyl-d3 involves the introduction of an azido group at the 3’ position of the deoxythymidine molecule. The process typically includes the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of deoxythymidine are protected using silyl or acyl protecting groups.
Introduction of the azido group: The protected deoxythymidine is then treated with a suitable azidating agent, such as sodium azide, under appropriate conditions to introduce the azido group at the 3’ position.
Deprotection: The protecting groups are removed to yield 3’-Azido-3’-deoxythymidine.
Industrial Production Methods
Industrial production of 3’-Azido-3’-deoxythymidine, Methyl-d3 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azido-3’-deoxythymidine, Methyl-d3 undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Hydrogenation catalysts: Used for the reduction of the azido group to an amine.
Major Products
3’-Amino-3’-deoxythymidine: Formed by the reduction of the azido group.
Applications De Recherche Scientifique
3’-Azido-3’-deoxythymidine, Methyl-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis.
Biology: For studying the mechanisms of viral replication and inhibition.
Medicine: As a model compound for developing antiviral drugs, particularly against HIV.
Industry: In the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
3’-Azido-3’-deoxythymidine, Methyl-d3 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents the incorporation of nucleotides into the growing DNA strand, thereby blocking viral replication. The azido group plays a crucial role in this inhibition by interfering with the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azidothymidine (AZT): The non-deuterated form of 3’-Azido-3’-deoxythymidine.
Zidovudine: Another name for azidothymidine.
Retrovir: A commercial name for azidothymidine.
Uniqueness
3’-Azido-3’-deoxythymidine, Methyl-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in pharmacokinetics and pharmacodynamics .
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1/i1D3 |
Clé InChI |
HBOMLICNUCNMMY-BXKFBODDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


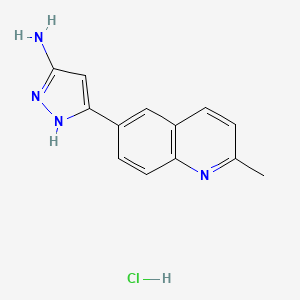
![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/no-structure.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)
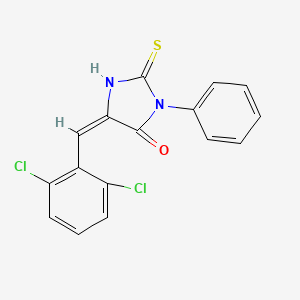
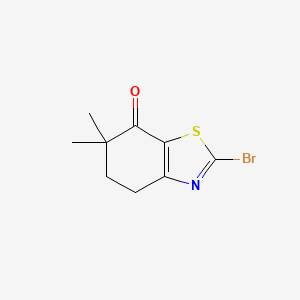



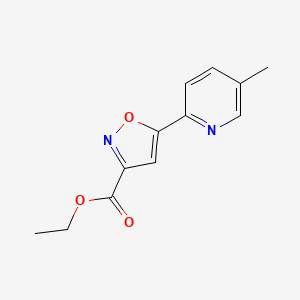
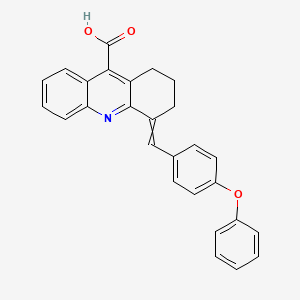

![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
